Amiselimod free base Amiselimod free base Amiselimod, also known as MT1303, is a potent and selective immunosuppressant and sphingosine 1 phosphate receptor modulator. Amiselimod may be potentially useful for treatment of multiple sclerosis; inflammatory diseases; autoimmune diseases; psoriasis and inflammatory bowel diseases. Amiselimod is currently being developed by Mitsubishi Tanabe Pharma Corporation.
Brand Name: Vulcanchem
CAS No.: 942399-20-4
VCID: VC0518663
InChI: InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3
SMILES: CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F
Molecular Formula: C19H30F3NO3
Molecular Weight: 377.4 g/mol

Amiselimod free base

CAS No.: 942399-20-4

Inhibitors

VCID: VC0518663

Molecular Formula: C19H30F3NO3

Molecular Weight: 377.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Amiselimod free base - 942399-20-4

CAS No. 942399-20-4
Product Name Amiselimod free base
Molecular Formula C19H30F3NO3
Molecular Weight 377.4 g/mol
IUPAC Name 2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol
Standard InChI InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3
Standard InChIKey JVCPIJKPAKAIIP-UHFFFAOYSA-N
SMILES CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F
Canonical SMILES CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F
Appearance Solid powder
Description Amiselimod, also known as MT1303, is a potent and selective immunosuppressant and sphingosine 1 phosphate receptor modulator. Amiselimod may be potentially useful for treatment of multiple sclerosis; inflammatory diseases; autoimmune diseases; psoriasis and inflammatory bowel diseases. Amiselimod is currently being developed by Mitsubishi Tanabe Pharma Corporation.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amiselimod; MT1303; MT-1303; MT 1303; Amiselimod free base
Reference 1: Pérez-Jeldres T, Tyler CJ, Boyer JD, Karuppuchamy T, Yarur A, Giles DA, Yeasmin S, Lundborg L, Sandborn WJ, Patel DR, Rivera-Nieves J. Targeting Cytokine Signaling and Lymphocyte Traffic via Small Molecules in Inflammatory Bowel Disease: JAK Inhibitors and S1PR Agonists. Front Pharmacol. 2019 Mar 13;10:212. doi: 10.3389/fphar.2019.00212. eCollection 2019. Review. PubMed PMID: 30930775; PubMed Central PMCID: PMC6425155.
2: Kifuji T, Inoue S, Furukawa M, Madera BP, Goto T, Kumagai H, Mair SJ, Kawaguchi A. Absorption, Disposition and Metabolic Pathway of Amiselimod (MT-1303) in Healthy Volunteers in a Mass Balance Study. Xenobiotica. 2018 Sep 20:1-54. doi: 10.1080/00498254.2018.1525508. [Epub ahead of print] PubMed PMID: 30231665.
3: Pérez-Jeldres T, Tyler CJ, Boyer JD, Karuppuchamy T, Bamias G, Dulai PS, Boland BS, Sandborn WJ, Patel DR, Rivera-Nieves J. Cell Trafficking Interference in Inflammatory Bowel Disease: Therapeutic Interventions Based on Basic Pathogenesis Concepts. Inflamm Bowel Dis. 2019 Jan 10;25(2):270-282. doi: 10.1093/ibd/izy269. PubMed PMID: 30165490; PubMed Central PMCID: PMC6327230.
4: Dash RP, Srinivas NR, Rais R. A review of bioanalytical quantitative methods for selected sphingosine 1-phosphate receptor modulators. Biomed Chromatogr. 2018 Jan;32(1). doi: 10.1002/bmc.4109. Epub 2017 Nov 6. Review. PubMed PMID: 28990207.
5: Kappos L, Arnold DL, Bar-Or A, Camm AJ, Derfuss T, Sprenger T, Davies M, Piotrowska A, Ni P, Harada T. Two-year results from a phase 2 extension study of oral amiselimod in relapsing multiple sclerosis. Mult Scler. 2018 Oct;24(12):1605-1616. doi: 10.1177/1352458517728343. Epub 2017 Sep 15. PubMed PMID: 28911260; PubMed Central PMCID: PMC6196590.
6: Chaudhry BZ, Cohen JA, Conway DS. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis. Neurotherapeutics. 2017 Oct;14(4):859-873. doi: 10.1007/s13311-017-0565-4. Review. PubMed PMID: 28812220; PubMed Central PMCID: PMC5722770.
7: Gusman DH, Shoemake C. Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators for the Management of Multiple Sclerosis. Yale J Biol Med. 2017 Mar 29;90(1):15-23. eCollection 2017 Mar. PubMed PMID: 28356890; PubMed Central PMCID: PMC5369033.
8: Peyrin-Biroulet L, Christopher R, Behan D, Lassen C. Modulation of sphingosine-1-phosphate in inflammatory bowel disease. Autoimmun Rev. 2017 May;16(5):495-503. doi: 10.1016/j.autrev.2017.03.007. Epub 2017 Mar 7. Review. PubMed PMID: 28279838.
9: Harada T, Wilbraham D, de La Borderie G, Inoue S, Bush J, Camm AJ. Cardiac effects of amiselimod compared with fingolimod and placebo: results of a randomised, parallel-group, phase I study in healthy subjects. Br J Clin Pharmacol. 2017 May;83(5):1011-1027. doi: 10.1111/bcp.13203. Epub 2017 Jan 19. PubMed PMID: 27921320; PubMed Central PMCID: PMC5401982.
10: Sugahara K, Maeda Y, Shimano K, Mogami A, Kataoka H, Ogawa K, Hikida K, Kumagai H, Asayama M, Yamamoto T, Harada T, Ni P, Inoue S, Kawaguchi A. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk. Br J Pharmacol. 2017 Jan;174(1):15-27. doi: 10.1111/bph.13641. Epub 2016 Nov 17. PubMed PMID: 27714763; PubMed Central PMCID: PMC5221453.
11: Fyfe I. Multiple sclerosis: Successful trial of amiselimod for multiple sclerosis. Nat Rev Neurol. 2016 Oct;12(10):554. doi: 10.1038/nrneurol.2016.128. Epub 2016 Aug 26. PubMed PMID: 27562552.
12: Kappos L, Arnold DL, Bar-Or A, Camm J, Derfuss T, Kieseier BC, Sprenger T, Greenough K, Ni P, Harada T. Safety and efficacy of amiselimod in relapsing multiple sclerosis (MOMENTUM): a randomised, double-blind, placebo-controlled phase 2 trial. Lancet Neurol. 2016 Oct;15(11):1148-59. doi: 10.1016/S1474-4422(16)30192-2. Epub 2016 Aug 16. PubMed PMID: 27543447.
13: Nielsen OH, Seidelin JB, Ainsworth M, Coskun M. Will novel oral formulations change the management of inflammatory bowel disease? Expert Opin Investig Drugs. 2016 Jun;25(6):709-18. doi: 10.1517/13543784.2016.1165204. Epub 2016 Mar 28. Review. PubMed PMID: 26967267.
PubChem Compound 16129483
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator